molecular formula C22H18N4O4 B3003328 methyl 4-(2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamido)benzoate CAS No. 941920-42-9

methyl 4-(2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamido)benzoate

Cat. No.: B3003328
CAS No.: 941920-42-9
M. Wt: 402.41
InChI Key: LUJVQCLUMMWDTG-UHFFFAOYSA-N
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Description

Methyl 4-(2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazinone core substituted with a phenyl group at position 2 and an oxo group at position 3.

Properties

IUPAC Name

methyl 4-[[2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-30-22(29)16-7-9-17(10-8-16)23-20(27)14-25-11-12-26-19(21(25)28)13-18(24-26)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJVQCLUMMWDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamido)benzoate typically involves multi-step organic reactions. One common approach is the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and ensuring high purity of the final product through efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

Methyl 4-(2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamido)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. For example, similar compounds have been shown to inhibit specific enzymes by forming adducts with coenzyme A (CoA), thereby disrupting essential biochemical pathways .

Comparison with Similar Compounds

Core Heterocyclic Modifications

The pyrazolo[1,5-a]pyrazinone core is a common feature among analogs, but substituents vary significantly:

Compound Name Substituent on Pyrazolo-Pyrazinone Core Molecular Formula Molecular Weight Key Modifications
Target Compound 2-Phenyl, 4-oxo C22H18N4O4* 402.41* Reference structure
Methyl 4-(2-(2-(4-Chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl)acetamido)benzoate 2-(4-Chlorophenyl), 4-oxo C22H17ClN4O4 436.85 Chlorine substitution enhances molecular weight
2-[2-(Benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide 2-(Benzo[d][1,3]dioxol-5-yl), 4-oxo C23H18FN5O4 447.42 Dioxolane and fluorophenyl substituents
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(4-Chlorophenyl), 4-oxo C21H20ClN3O3 397.85 Phenethyl side chain introduces flexibility

*Estimated based on structural similarity to .

Key Observations :

  • Chlorine or dioxolane substituents increase molecular weight and may influence lipophilicity and binding affinity .

Acetamido Linker and Benzoate Variations

The acetamido-benzoate moiety is conserved in many analogs, but terminal aromatic groups differ:

Compound Name Benzoate Substituent Acetamido-Linked Group
Target Compound Methyl benzoate 2-Phenylpyrazolo-pyrazinone
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Methyl benzoate Piperazine-linked quinoline
5-((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one None (oxazole-thiazole hybrid) Oxazole-methylpyrazolo-pyrazinone

Key Observations :

  • Hybrid structures, such as oxazole-pyrazolo-pyrazinones (), demonstrate the versatility of this scaffold in medicinal chemistry .

Biological Activity

Methyl 4-(2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C24_{24}H25_{25}N5_{5}O2_{2}
  • Molecular Weight : 447.56 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)c(cc1)ccc1-c(cc12)nn1C(SCC(NCc1ccc(C)cc1)=O)=NNC2=O

Mechanisms of Biological Activity

Research indicates that compounds with pyrazolo[1,5-a]pyrazine structures exhibit various biological activities including:

  • Antitumor Activity : Pyrazolo derivatives have shown promising results in inhibiting tumor growth through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR. This compound may also interact with telomerase and ROS receptors to exert its antitumor effects .
  • Antimicrobial Properties : Studies have reported that pyrazole derivatives possess antimicrobial activity against various pathogens. The structural features of this compound may enhance its efficacy against bacterial strains .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been documented in several studies, potentially making it a candidate for treating inflammatory diseases .

Antitumor Efficacy

In a study examining the efficacy of pyrazolo compounds on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF7). The mechanism was attributed to the induction of apoptosis mediated by caspase activation .

Antimicrobial Activity

A comparative study highlighted the antimicrobial activity of various pyrazole derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial properties .

Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntitumorInhibition of BRAF(V600E), EGFR
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways

Structure Activity Relationship (SAR)

Compound StructureActivity LevelObservations
Methyl 4-(2-{...})HighSignificant cytotoxicity in cancer cell lines
Ethyl 2-(2-{...})ModerateEffective against select bacterial strains

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